![molecular formula C21H17N3O3S B2527495 (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-62-5](/img/structure/B2527495.png)
(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazole core. The presence of the allyl group could introduce some degree of conformational flexibility . The electron-deficient nature of the thiazole ring might allow for interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the allyl group and the imino group. The allyl group can participate in various reactions such as allylic substitutions and additions . The imino group can act as a nucleophile or electrophile, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ethyl group could influence its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research on related heterocyclic compounds demonstrates a keen interest in synthesizing novel derivatives with potential biological activities. For instance, Abdel-Motaal et al. (2020) utilized a thiophene-incorporated thioureido substituent as a precursor for synthesizing new heterocycles, including pyrimidine and thiazole moieties, which were evaluated for anticancer activity against the colon HCT-116 human cancer cell line, showing potent activity for several compounds Abdel-Motaal, M., Alanzy, A. L., & Asem, M. (2020).
Similarly, research by Shams et al. (2010) involved synthesizing a range of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, with most showing high inhibitory effects Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010).
Potential Biological Activities
The exploration of novel heterocyclic compounds often extends to their potential biological activities, including anticancer, antimicrobial, and anti-rheumatic properties. The synthesized compounds derived from similar chemical structures have been evaluated for various biological activities, providing insights into their potential therapeutic applications.
For example, a study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting potential applications in treating rheumatic diseases Sherif, Y., & Hosny, N. (2014).
Mécanisme D'action
Target of Action
Similar compounds, such as arylidenerhodanines, have been found to exhibit a broad spectrum of biological and pharmacological activities . They have been identified as potential inhibitors of essential therapeutic targets such as PTP1B, α-amylase, and α-glucosidase for the clinical management of Type 2 diabetes mellitus .
Mode of Action
It’s known that similar compounds interact with their targets through noncovalent intermolecular interactions . These interactions can influence the compound’s ability to bind to its target, which can result in changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in diabetes management .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exhibit various therapeutic effects, including antidiabetic activity, protein kinase inhibition, topoisomerase ii inhibition potency, anticancer activity against mcf-7 breast cancer, and potential cholinesterase inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other substances, such as ABS polymer, can inhibit the reaction between certain compounds and their targets, which can decrease the compound’s efficacy .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-cyanobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-3-11-24-17-10-9-16(20(26)27-4-2)12-18(17)28-21(24)23-19(25)15-7-5-14(13-22)6-8-15/h3,5-10,12H,1,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLOHNHVMAURPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
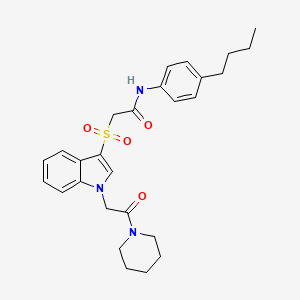
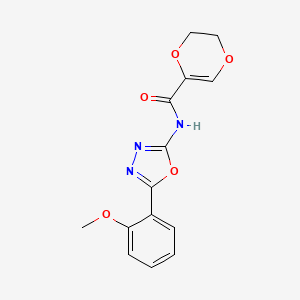
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2527417.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2527418.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)
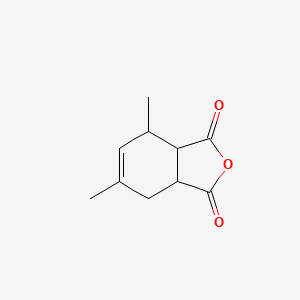
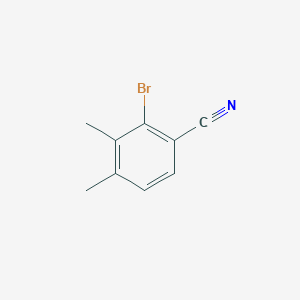
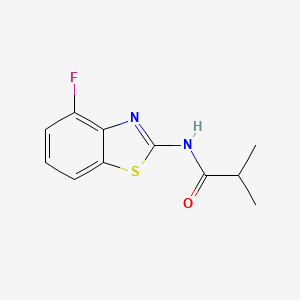
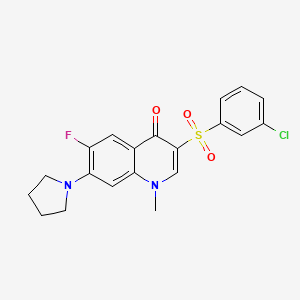
![tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

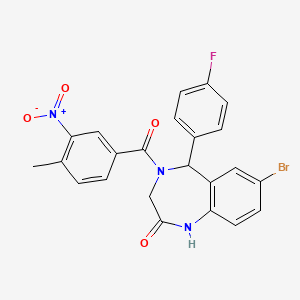
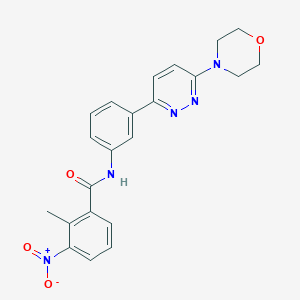
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
